molecular formula C16H29NO3S B12662131 Tripropylammonium p-toluenesulphonate CAS No. 94277-85-7

Tripropylammonium p-toluenesulphonate

Cat. No.: B12662131
CAS No.: 94277-85-7
M. Wt: 315.5 g/mol
InChI Key: CAHOMLASTRRCCB-UHFFFAOYSA-N
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Description

Tripropylammonium p-toluenesulphonate is a chemical compound with the molecular formula C16H29NO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tripropylammonium cation and a p-toluenesulphonate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripropylammonium p-toluenesulphonate can be synthesized through the reaction of tripropylamine with p-toluenesulfonic acid. The reaction typically involves mixing equimolar amounts of tripropylamine and p-toluenesulfonic acid in an appropriate solvent, such as methanol or ethanol. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve larger reactors and more controlled conditions to ensure high yield and purity. The use of automated systems for mixing and monitoring the reaction can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Tripropylammonium p-toluenesulphonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the p-toluenesulphonate anion acts as a leaving group.

    Acid-Base Reactions: It can engage in acid-base reactions due to the presence of the tripropylammonium cation.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydroxide or potassium hydroxide, which facilitate deprotonation. The reactions are typically carried out in polar solvents such as water or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted aromatic compounds, while acid-base reactions may result in the formation of corresponding salts.

Scientific Research Applications

Tripropylammonium p-toluenesulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring a strong acid catalyst.

    Biology: The compound is employed in biochemical assays and as a buffer in various biological experiments.

    Industry: this compound is used in the production of specialty chemicals and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of tripropylammonium p-toluenesulphonate involves its ability to act as both a strong acid and a nucleophile. The tripropylammonium cation can donate protons, while the p-toluenesulphonate anion can participate in nucleophilic attacks. These properties enable the compound to facilitate various chemical transformations by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Tripropylammonium bis(trifluoromethanesulfonyl)imide
  • Tripropylammonium hydrogen sulfate
  • Pyridinium p-toluenesulfonate

Uniqueness

Tripropylammonium p-toluenesulphonate is unique due to its specific combination of a tripropylammonium cation and a p-toluenesulphonate anion. This combination imparts distinct properties, such as high solubility in polar solvents and strong acidic behavior, making it particularly useful in specific chemical and industrial applications.

Properties

CAS No.

94277-85-7

Molecular Formula

C16H29NO3S

Molecular Weight

315.5 g/mol

IUPAC Name

4-methylbenzenesulfonate;tripropylazanium

InChI

InChI=1S/C9H21N.C7H8O3S/c1-4-7-10(8-5-2)9-6-3;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H2,1-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

CAHOMLASTRRCCB-UHFFFAOYSA-N

Canonical SMILES

CCC[NH+](CCC)CCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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